molecular formula C4H8O2 B089675 Propyl formate CAS No. 110-74-7

Propyl formate

Cat. No.: B089675
CAS No.: 110-74-7
M. Wt: 88.11 g/mol
InChI Key: KFNNIILCVOLYIR-UHFFFAOYSA-N
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Description

Propyl formate, also known as formic acid propyl ester, is an organic compound with the molecular formula C4H8O2. It is a colorless liquid with a pleasant, fruity odor, often used in flavorings and fragrances. The compound is an ester formed from the reaction of formic acid and propanol.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl formate can be synthesized through the esterification of formic acid with propanol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:

HCOOH+CH3CH2CH2OHHCOOCH2CH2CH3+H2O\text{HCOOH} + \text{CH3CH2CH2OH} \rightarrow \text{HCOOCH2CH2CH3} + \text{H2O} HCOOH+CH3CH2CH2OH→HCOOCH2CH2CH3+H2O

Industrial Production Methods: In industrial settings, this compound is produced by distilling propanol with anhydrous formic acid in the presence of sodium formate. This method ensures a higher yield and purity of the ester. The reaction conditions typically involve heating the mixture under reflux to drive the reaction to completion.

Types of Reactions:

    Hydrolysis: this compound undergoes hydrolysis in the presence of water, especially under acidic or basic conditions, to yield formic acid and propanol.

    Oxidation: The compound can be oxidized to formic acid and propionic acid under strong oxidizing conditions.

    Reduction: Reduction of this compound can produce propanol and formic acid.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Formic acid and propanol.

    Oxidation: Formic acid and propionic acid.

    Reduction: Propanol and formic acid.

Scientific Research Applications

Propyl formate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions involving esters.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.

    Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.

Comparison with Similar Compounds

    Methyl formate (HCOOCH3): A smaller ester with similar properties but a lower boiling point.

    Ethyl formate (HCOOCH2CH3): Similar in structure but with a slightly higher boiling point and different odor profile.

    Butyl formate (HCOOCH2CH2CH2CH3): A larger ester with a higher boiling point and different solubility characteristics.

Uniqueness of Propyl Formate: this compound is unique due to its balance of volatility and stability, making it suitable for use in fragrances and flavorings. Its pleasant odor and relatively low toxicity also contribute to its widespread use in various applications.

Properties

IUPAC Name

propyl formate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8O2/c1-2-3-6-4-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNNIILCVOLYIR-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC=O
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Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Record name N-PROPYL FORMATE
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DSSTOX Substance ID

DTXSID3059391
Record name Formic acid, propyl ester
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Molecular Weight

88.11 g/mol
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Physical Description

N-propyl formate appears as a clear colorless liquid with a pleasant odor. Slightly soluble in water and less dense than water. Hence floats on water. Vapors are heavier than air., Colorless liquid with a pleasant odor; [Merck Index], Liquid, colourless to pale yellow liquid with a characteristic fruity, rum-plum odour
Record name N-PROPYL FORMATE
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Record name Propyl formate
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Record name Propyl formate
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Record name Propyl formate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

80.00 to 82.00 °C. @ 760.00 mm Hg
Record name Propyl formate
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Flash Point

27 °F (NFPA, 2010)
Record name N-PROPYL FORMATE
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Solubility

22 mg/mL at 22 °C, miscible with alcohol, ether, most organic solvents; soluble in 1 ml in 45 ml water
Record name Propyl formate
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Record name Propyl formate
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Density

0.895-0.905
Record name Propyl formate
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Vapor Pressure

82.6 [mmHg]
Record name Propyl formate
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CAS No.

110-74-7
Record name N-PROPYL FORMATE
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Record name Propyl formate
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Record name Propyl formate
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Record name Formic acid, propyl ester
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Record name Formic acid, propyl ester
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Record name Propyl formate
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Record name PROPYL FORMATE
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Record name Propyl formate
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Melting Point

-92.9 °C
Record name Propyl formate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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